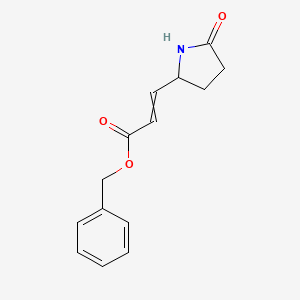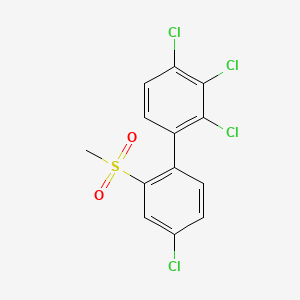
2,3,4,4'-Tetrachloro-2'-(methylsulfonyl)-1,1'-biphenyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,4,4’-Tetrachloro-2’-(methylsulfonyl)-1,1’-biphenyl is an organic compound that belongs to the class of biphenyl derivatives These compounds are characterized by two benzene rings connected by a single bond
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,4’-Tetrachloro-2’-(methylsulfonyl)-1,1’-biphenyl typically involves the chlorination of biphenyl followed by the introduction of the methylsulfonyl group. The reaction conditions may include:
Chlorination: Using chlorine gas or a chlorinating agent such as sulfuryl chloride in the presence of a catalyst like iron(III) chloride.
Sulfonylation: Introducing the methylsulfonyl group using reagents like methylsulfonyl chloride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale chlorination and sulfonylation processes, with careful control of reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2,3,4,4’-Tetrachloro-2’-(methylsulfonyl)-1,1’-biphenyl can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using strong oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Halogen atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: May be studied for its effects on biological systems, including potential toxicity and environmental impact.
Medicine: Could be investigated for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2,3,4,4’-Tetrachloro-2’-(methylsulfonyl)-1,1’-biphenyl involves its interaction with molecular targets and pathways. The presence of chlorine and methylsulfonyl groups may influence its reactivity and binding affinity to specific enzymes or receptors.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3,4,4’-Tetrachlorobiphenyl: Lacks the methylsulfonyl group, making it less polar.
2,3,4,4’-Tetrachloro-2’-(methylthio)-1,1’-biphenyl: Contains a methylthio group instead of a methylsulfonyl group, affecting its chemical properties.
Propriétés
Numéro CAS |
104086-08-0 |
|---|---|
Formule moléculaire |
C13H8Cl4O2S |
Poids moléculaire |
370.1 g/mol |
Nom IUPAC |
1,2,3-trichloro-4-(4-chloro-2-methylsulfonylphenyl)benzene |
InChI |
InChI=1S/C13H8Cl4O2S/c1-20(18,19)11-6-7(14)2-3-8(11)9-4-5-10(15)13(17)12(9)16/h2-6H,1H3 |
Clé InChI |
APPVGCZEAVPIFW-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)(=O)C1=C(C=CC(=C1)Cl)C2=C(C(=C(C=C2)Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


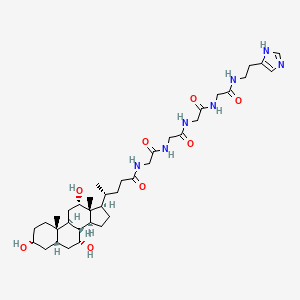
![1,1'-Sulfanediylbis[5-tert-butyl-2-methyl-4-(octadecyloxy)benzene]](/img/structure/B14336578.png)
![1-(Methylsulfanyl)-2-{[2-(methylsulfanyl)ethyl]selanyl}ethane](/img/structure/B14336584.png)
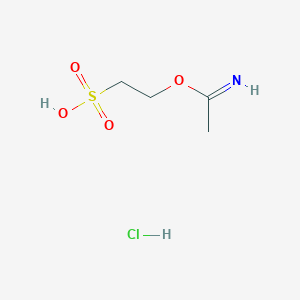
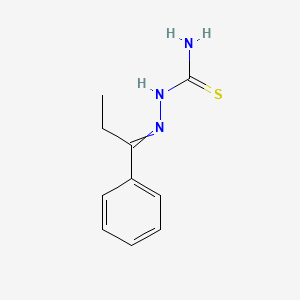

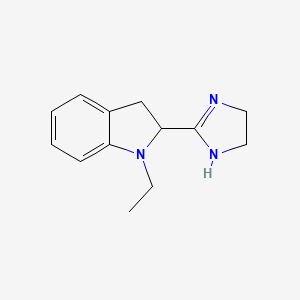




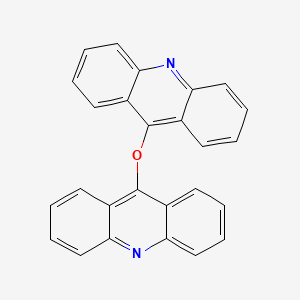
![5-[2-(5,6-Dihydro-2H-pyran-3-yl)ethyl]-4,4-dimethyl-1,3-dioxane](/img/structure/B14336647.png)
